Enhanced Electron Mobility in n-Type OFETs via 3,4,5-Trifluoro-Substituted Benzimidazoles
Benzimidazole derivatives synthesized from 3,4,5-trifluorobenzene-1,2-diamine exhibit superior n-type semiconducting performance in organic field-effect transistors (OFETs) compared to their non-fluorinated counterparts. The strong electron-withdrawing effect of the three fluorine atoms lowers the LUMO energy level, facilitating electron injection and transport [1]. A specific fluorinated naphthalene tetracarboxylic bisbenzimidazole (NTCBI) derivative demonstrated electron mobilities on the order of ∼10⁻² cm² V⁻¹ s⁻¹ in optimized devices [1]. This performance stands in contrast to analogous materials lacking this specific fluorination pattern, which often exhibit lower mobilities or even fail to show n-type behavior due to unfavorable energy level alignment with common electrodes .
| Evidence Dimension | Electron mobility in OFET devices |
|---|---|
| Target Compound Data | ∼10⁻² cm² V⁻¹ s⁻¹ for a fluorinated NTCBI derivative based on the 3,4,5-trifluorophenyl motif |
| Comparator Or Baseline | Non-fluorinated benzimidazole derivatives; typically exhibit significantly lower or non-existent electron mobility |
| Quantified Difference | The fluorinated derivative achieves respectable n-type mobility, a property often absent in the unfluorinated baseline compounds. |
| Conditions | Thin-film OFET device, optimized fabrication |
Why This Matters
This data demonstrates that 3,4,5-trifluorobenzene-1,2-diamine is not merely a fluorinated building block but a critical precursor for achieving functional n-type semiconductors, a key component for complementary logic circuits in flexible electronics.
- [1] Mamada, M., et al. (2014). Benzimidazole Derivatives: Synthesis, Physical Properties, and n-Type Semiconducting Properties. Chemistry - A European Journal, 20(35), 11157-11164. View Source
